molecular formula C9H8N2S B2637085 3-(1,3-Thiazol-2-yl)aniline CAS No. 184097-39-0

3-(1,3-Thiazol-2-yl)aniline

Cat. No.: B2637085
CAS No.: 184097-39-0
M. Wt: 176.24
InChI Key: JPPYODFEZAMAQD-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)aniline is an organic compound featuring a thiazole ring attached to an aniline moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

Thiazole derivatives, which include 3-(thiazol-2-yl)aniline, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and DNA, among others .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways . For example, they can activate or inhibit enzymes, stimulate or block receptors, and even alter the function of DNA . The specific effects of 3-(Thiazol-2-yl)aniline on these pathways would depend on its specific targets and mode of action.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of 3-(Thiazol-2-yl)aniline would depend on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of 3-(Thiazol-2-yl)aniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the distribution and availability of 3-(Thiazol-2-yl)aniline in different environments within the body.

Safety and Hazards

Safety information for “3-(Thiazol-2-yl)aniline” includes hazard statements such as H302, H312, H315, H319, H332, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While specific future directions for “3-(Thiazol-2-yl)aniline” are not available in the retrieved data, there is ongoing research into the development of benzothiazole derivatives for their potential anti-tubercular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)aniline typically involves the reaction of 2-aminothiazole with aniline under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-(1,3-Thiazol-2-yl)aniline
  • 4-(1,3-Thiazol-2-yl)aniline
  • 5-(1,3-Thiazol-2-yl)aniline

Comparison: 3-(1,3-Thiazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted applications .

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPYODFEZAMAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184097-39-0
Record name 3-(1,3-thiazol-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 2-tributylstannylthiazole (1.57 mL, 5.00 mmol), 3-iodoaniline (0.50 mL, 4.16 mmol) and Pd(Ph3P)4 (465 mg, 0.4 mmol) in 50 mL toluene was degassed using Ar. The mixture was then stirred under Ar at 115° C. for 3 h. The mixture was concentrated and subjected to flash column (0 to 4.5% MeOH in DCM) to isolate 3-(thiazol-2-yl)aniline (709 mg, 95% yield).
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-2-(3-nitro-phenyl)-thiazole (20.0 g, 69.6 mmol) in THF (260 ml) was added hydrazine monohydrate (13.5 ml, 278 mmol) and Raney nickel (2 g). The resultant mixture was stirred at ambient conditions for 1 hour and then filtered through celite. The filtrate was evaporated to dryness and the filtrate was partitioned between ethyl acetate and saturated, aqueous sodium carbonate. The organic layer was dried over sodium sulphate and concentrated in vacuo. The concentrate was eluted through silica gel with a mixture of ethyl acetate and ligroin (1:3 v/v) to afford the desired product (10.6 g, 72%).
Name
5-chloro-2-(3-nitro-phenyl)-thiazole
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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